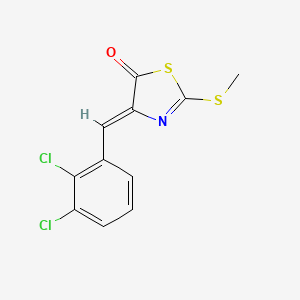
4-(2,3-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and agriculture. This compound is also known as DBMT and has been synthesized using various methods. In
作用機序
The mechanism of action of DBMT is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins involved in inflammation, tumor growth, and bacterial cell wall synthesis. DBMT has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DBMT has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2). DBMT has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes and proteins involved in tumor growth. In addition, DBMT has been found to have antibacterial activity against various bacterial strains.
実験室実験の利点と制限
One advantage of using DBMT in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for drug development. However, one limitation of using DBMT in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Future research on DBMT could focus on the following directions:
1. Developing new methods for synthesizing DBMT with higher yield and purity.
2. Studying the mechanism of action of DBMT in more detail to better understand its therapeutic potential.
3. Investigating the potential use of DBMT as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and bacterial infections.
4. Exploring the use of DBMT as a fungicide and insecticide in agriculture.
In conclusion, DBMT is a chemical compound that has shown potential in various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of DBMT has been achieved by various methods, including the reaction of 2-mercaptothiazole with 2,3-dichlorobenzaldehyde in the presence of a base. Another method involves the reaction of 2-mercaptothiazole with 2,3-dichlorobenzyl chloride in the presence of a base. The yield of DBMT obtained from these methods is around 50-60%.
科学的研究の応用
DBMT has shown potential in various scientific research applications, including medicine and agriculture. In medicine, DBMT has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been studied for its potential use in the treatment of cancer, inflammatory diseases, and bacterial infections. In agriculture, DBMT has been studied for its potential use as a fungicide and insecticide.
特性
IUPAC Name |
(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NOS2/c1-16-11-14-8(10(15)17-11)5-6-3-2-4-7(12)9(6)13/h2-5H,1H3/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQJHGUHVJZEGO-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=C(C(=CC=C2)Cl)Cl)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=C(C(=CC=C2)Cl)Cl)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


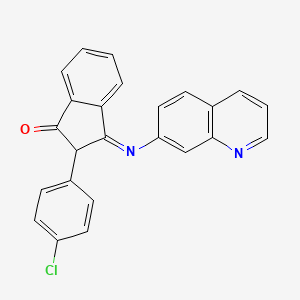
![8-ethoxy-4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4887958.png)
![2-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4887966.png)
![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B4887973.png)
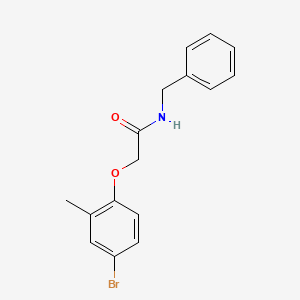
![4-bromo-2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4887988.png)
![3-(4-methoxyphenyl)-2-{4-methoxy-3-[(2-pyridinylthio)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4887992.png)
![6-methyl-5-{5-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B4887994.png)
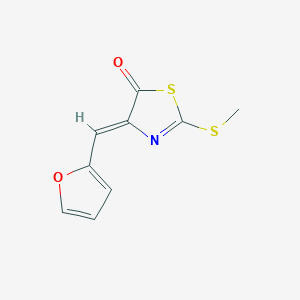
![2-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2-propanol trifluoroacetate (salt)](/img/structure/B4888017.png)
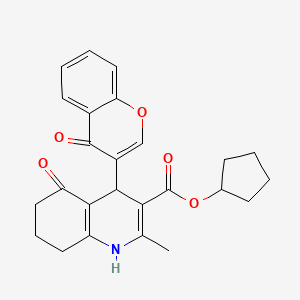
![2-(1-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B4888030.png)
![3-(1,3-benzodioxol-5-yl)-11-[2-(benzyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4888035.png)